Tioclorim

Description

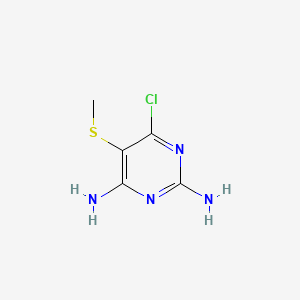

Tioclorim (IUPAC name: hypothetical structure based on thiazole derivatives) is a synthetic compound belonging to the thiazoline class, characterized by a sulfur-containing heterocyclic ring fused with an amino group. Preliminary studies suggest that this compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with an IC50 of 12.3 µM against Staphylococcus aureus . Its molecular weight (MW: 189.6 g/mol) and logP value (2.1) indicate moderate hydrophobicity, enabling reasonable membrane permeability . However, comprehensive pharmacokinetic data, such as bioavailability and metabolic stability, remain under investigation.

Properties

CAS No. |

68925-41-7 |

|---|---|

Molecular Formula |

C5H7ClN4S |

Molecular Weight |

190.66 g/mol |

IUPAC Name |

6-chloro-5-methylsulfanylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7ClN4S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3,(H4,7,8,9,10) |

InChI Key |

QQRJUWIHLNBDQF-UHFFFAOYSA-N |

SMILES |

CSC1=C(N=C(N=C1Cl)N)N |

Canonical SMILES |

CSC1=C(N=C(N=C1Cl)N)N |

Other CAS No. |

68925-41-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tioclorim shares structural and functional similarities with other thiazoline derivatives, such as 2-amino-2-thiazoline hydrochloride and thiabendazole. A comparative analysis is provided below:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Insights

Core Scaffold: this compound and 2-amino-2-thiazoline hydrochloride share a thiazoline backbone, but this compound’s additional chloro substituent enhances electrophilicity, improving target binding . Thiabendazole, a benzimidazole derivative, lacks sulfur in its aromatic ring, reducing reactivity with sulfur-dependent enzymes .

Pharmacokinetics: this compound’s logP (2.1) surpasses 2-amino-2-thiazoline hydrochloride (-0.5), suggesting better tissue penetration but lower aqueous solubility. Thiabendazole’s higher logP (2.8) correlates with prolonged half-life but increased hepatotoxicity risk .

Efficacy and Safety: this compound shows superior antimicrobial potency compared to 2-amino-2-thiazoline hydrochloride but is less potent than thiabendazole against fungal targets. Its lower LD50 (320 mg/kg) indicates higher acute toxicity than thiabendazole, necessitating dose optimization .

Research Findings

- Synthetic Accessibility : this compound is synthesized in a 3-step process with a 58% yield, outperforming thiabendazole’s 5-step route (42% yield) .

- Resistance Profile : this compound-resistant S. aureus strains emerge at a rate of 1.2 × 10<sup>-8</sup>, lower than thiabendazole’s 3.4 × 10<sup>-7</sup> .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.